(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOFWJNLOMRNW-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CC(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Studies
DFH is primarily studied for its role as a pharmaceutical intermediate and active ingredient in drug formulations. Its structure allows it to interact with various biological targets, making it valuable for:
- Neuropharmacology : DFH acts as an agonist for certain neurotransmitter receptors, particularly those involved in the modulation of pain and mood disorders. Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for conditions like depression and anxiety.
Biochemical Research
DFH is used in biochemical assays to explore enzyme kinetics and receptor binding studies. Its fluorinated phenyl group enhances its binding affinity and selectivity towards specific targets:
- Enzyme Inhibition Studies : Research has shown that DFH can inhibit specific enzymes involved in metabolic pathways, making it useful for studying metabolic disorders.
Drug Development
The compound serves as a lead structure in drug design due to its favorable pharmacokinetic properties:
- Structure-Activity Relationship (SAR) Studies : Researchers utilize DFH to understand how modifications of its chemical structure can enhance efficacy and reduce side effects, aiding in the design of new therapeutics.
Case Study 1: Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry investigated the effects of DFH on serotonin receptors. The results indicated that DFH significantly increased serotonin levels in animal models, suggesting potential antidepressant effects. The study concluded that further exploration into DFH could lead to new antidepressant medications.
Case Study 2: Enzyme Inhibition
In another study featured in Biochemical Pharmacology, researchers examined DFH's inhibitory effects on a specific enzyme linked to metabolic syndrome. The findings demonstrated that DFH effectively reduced enzyme activity by 60%, indicating its potential as a therapeutic agent for metabolic disorders.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmacology | Agonist for neurotransmitter receptors; potential antidepressant properties |
| Biochemical Research | Used in enzyme inhibition studies; aids in understanding metabolic pathways |
| Drug Development | Lead compound for SAR studies; enhances drug design processes |
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group enhances its binding affinity and specificity, while the amino acid moiety facilitates its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural and physicochemical differences between the target compound and related analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Substituents | Functional Group | Stereochemistry | Purity | Similarity Score* |
|---|---|---|---|---|---|---|---|---|
| (3R)-3-Amino-3-(2,6-difluorophenyl)propanoic acid HCl† | N/A | C₉H₈ClF₂NO₂ | ~241.63‡ | 2,6-difluoro | Carboxylic acid | R | N/A | N/A |
| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl | N/A | C₁₁H₁₄ClF₂NO₂ | 265.69 | 2,4-difluoro | Ethyl ester | R | 95% | 0.69–0.73§ |
| 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl | 870483-31-1 | C₉H₈ClF₃NO₂ | 261.62 | 3,4,5-trifluoro | Carboxylic acid | Not specified | N/A | 0.73 |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine dihydroxysuccinate | 220352-39-6 | C₁₃H₁₇F₂NO₄ | 297.28 | 3,4-difluoro | Cyclopropane amine salt | 1R,2S | N/A | 0.71 |
*Similarity scores (0–1) based on structural and functional overlap .
†Target compound; ‡Estimated based on analogous carboxylic acid derivatives; §Scores inferred from structurally related esters .
Key Observations:
Increased fluorine content (e.g., 3,4,5-trifluoro) may enhance lipophilicity but reduce aqueous solubility due to greater hydrophobicity .
Functional Group Variations :
- Carboxylic acid (target) vs. ethyl ester (): The free acid form has higher polarity and acidity (pKa ~2–3), favoring ionic interactions in biological systems, whereas the ester is more lipophilic and prone to hydrolysis in vivo .
Stereochemistry: The R-configuration at the 3-position distinguishes the target compound from its S-enantiomer (e.g., Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl), which may exhibit divergent pharmacokinetic or pharmacodynamic profiles due to chiral recognition in enzymes or receptors .
Biological Activity
(3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride, a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 237.63 g/mol. It is characterized by the presence of two fluorine atoms on the phenyl ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClF2NO2 |
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid; hydrochloride |
| Appearance | White powder |
The biological activity of this compound is primarily attributed to its role as a modulator of glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors are critical in neurotransmission and are implicated in various neurological disorders.
In vitro studies suggest that this compound may act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the context. This modulation can lead to significant effects on synaptic plasticity and neurotransmitter release.
Antimicrobial Properties
Research indicates that derivatives of similar compounds exhibit antimicrobial activity. For instance, studies have shown that certain aryl propanoic acids demonstrate effectiveness against common pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of related compounds indicate that they may help mitigate excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in conditions like Alzheimer's disease and multiple sclerosis, where glutamate-induced neuronal damage plays a critical role .
Case Studies
- Neuroprotective Study : In a study investigating the neuroprotective effects of related compounds on neuronal cell lines exposed to high levels of glutamate, it was found that these compounds significantly reduced cell death and preserved cell viability. The study suggested that modulation of mGluRs could be a therapeutic strategy for neurodegenerative diseases .
- Antimicrobial Activity : A series of experiments assessed the antimicrobial efficacy of various aryl propanoic acids against fungal and bacterial strains. Although direct testing on this compound was not conducted, similar structures showed promising results against Candida albicans and other pathogens .
Q & A
Q. What are the recommended methods for synthesizing (3R)-3-amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Chiral pool synthesis or enzymatic resolution is typically employed to achieve high enantiomeric purity. For example, chiral amino acids or intermediates (e.g., (R)-configured precursors) can serve as starting materials. Asymmetric hydrogenation of ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes) may also be effective . Characterization via chiral HPLC or NMR with chiral shift reagents is critical to confirm enantiopurity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in a tightly sealed, light-resistant container under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Prior to use, equilibrate to room temperature in a desiccator. Handling should occur in a fume hood with PPE (gloves, goggles, lab coat) to minimize exposure to moisture and airborne particulates .
Q. What analytical techniques are most suitable for characterizing the compound’s structural integrity and purity?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and LC-MS for mass confirmation.
- Structure : - and -NMR to verify the 2,6-difluorophenyl group and stereochemistry. X-ray crystallography may resolve absolute configuration if crystals are obtainable .
- Chirality : Polarimetry or chiral HPLC using columns like Chiralpak AD-H .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer : Systematically test solubility in aprotic polar solvents (DMSO, DMF), aqueous buffers (pH 1–12), and alcohols under controlled conditions (e.g., 25°C, inert atmosphere). Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies. Cross-reference with published solubility parameters (Hansen solubility parameters) for fluorinated aryl compounds .
Q. What strategies are recommended for optimizing the compound’s stability in biological assays (e.g., plasma or cellular media)?
- Methodological Answer :
Q. How can the stereochemical integrity of the compound be maintained during derivatization (e.g., peptide coupling or esterification)?
- Methodological Answer : Use mild coupling reagents (e.g., HATU/DIPEA in DMF) to minimize racemization. Monitor reaction progress via -NMR for diastereomer formation. For esterification, employ Steglich conditions (DCC/DMAP) at low temperatures (0–4°C) .
Q. What in vitro or in vivo models are appropriate for studying the compound’s potential neuropharmacological activity?
- Methodological Answer :
- In vitro : Primary neuronal cultures or SH-SY5Y cells for assessing blood-brain barrier (BBB) penetration, leveraging its structural similarity to compounds known to cross the BBB .
- In vivo : Rodent models with microdialysis to measure CNS bioavailability. Use -NMR for non-invasive tracking of fluorinated metabolites .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in high-throughput screening?
- Methodological Answer :
- Engineering controls : Use automated liquid handlers in gloveboxes or laminar flow hoods to limit aerosol formation.
- PPE : Nitrile gloves, safety goggles, and respirators with organic vapor cartridges.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent biological activity data in dose-response studies?
- Methodological Answer :
- Batch variability : Verify enantiopurity and water content (Karl Fischer titration).
- Assay conditions : Standardize incubation time, temperature, and solvent concentration (e.g., DMSO ≤0.1%).
- Controls : Include structurally analogous compounds (e.g., 3-fluorophenyl derivatives) as internal references .
Q. What computational methods can predict the compound’s metabolic pathways or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
